molecular formula C7H14N2 B12277446 1-Azabicyclo[3.2.1]octan-6-amine

1-Azabicyclo[3.2.1]octan-6-amine

Cat. No.: B12277446
M. Wt: 126.20 g/mol
InChI Key: GCLSIYRDLHMSEF-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have garnered significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.1]octan-6-amine can be synthesized through various methods. One common approach involves the opening of a lactone ring with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols . Another method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ catalytic processes and continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound .

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[3.2.1]octan-6-amine is unique due to its specific nitrogen positioning and the resulting chemical and biological properties.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-2-6(7)4-9/h6-7H,1-5,8H2

InChI Key

GCLSIYRDLHMSEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2N

Origin of Product

United States

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